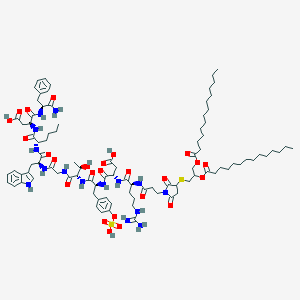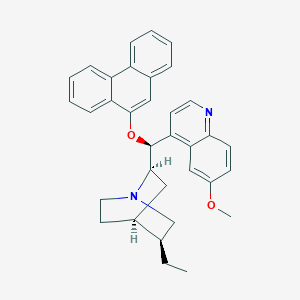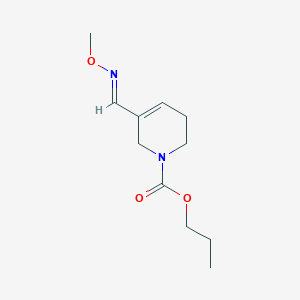
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, commonly known as propyl DHM, is a chemical compound that has gained significant attention due to its potential applications in the field of scientific research. This compound is a derivative of dihydromyricetin, a natural flavonoid found in the bark of the vine Ampelopsis grossedentata. Propyl DHM has been found to possess a number of interesting properties that make it a promising candidate for use in various research applications.
Mécanisme D'action
The exact mechanism of action of propyl DHM is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. Studies have suggested that propyl DHM may act as an antioxidant and anti-inflammatory agent, which could help to protect neurons from damage and improve cognitive function.
Effets Biochimiques Et Physiologiques
In addition to its neuroprotective effects, propyl DHM has also been found to have a number of other biochemical and physiological effects. Studies have suggested that this compound can improve liver function, reduce inflammation, and lower blood pressure. It has also been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using propyl DHM in lab experiments is its low toxicity. This compound has been found to be relatively safe even at high doses, which makes it a good candidate for use in animal studies. However, one limitation of propyl DHM is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on propyl DHM. One area of interest is the development of new drug formulations that incorporate this compound. Another potential direction is the investigation of propyl DHM's effects on other systems in the body, such as the immune system or the cardiovascular system. Additionally, more research is needed to fully understand the mechanism of action of propyl DHM and to identify its potential therapeutic applications.
Méthodes De Synthèse
Propyl DHM can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of dihydromyricetin with propyl bromide in the presence of a base catalyst. This results in the formation of propyl DHM along with the byproduct sodium bromide.
Applications De Recherche Scientifique
Propyl DHM has been found to possess a number of interesting properties that make it a promising candidate for use in various research applications. One area where this compound has shown promise is in the field of neuroscience. Studies have found that propyl DHM has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
145071-32-5 |
|---|---|
Nom du produit |
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
propyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h5,8H,3-4,6-7,9H2,1-2H3/b12-8+ |
Clé InChI |
VBWJQIXGJVLLIU-XYOKQWHBSA-N |
SMILES isomérique |
CCCOC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CCCOC(=O)N1CCC=C(C1)C=NOC |
SMILES canonique |
CCCOC(=O)N1CCC=C(C1)C=NOC |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, propyl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



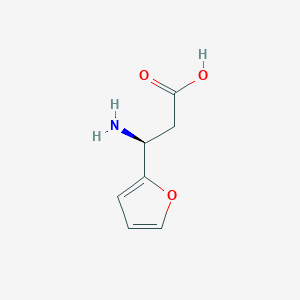
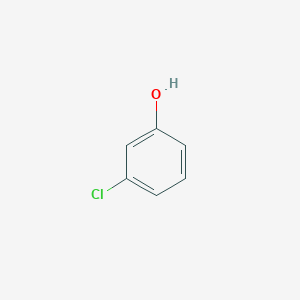
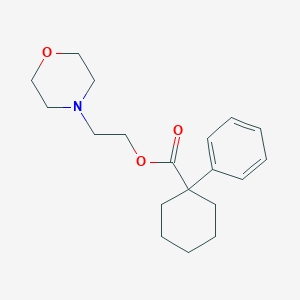
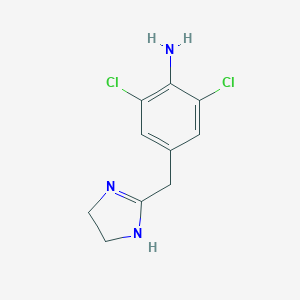
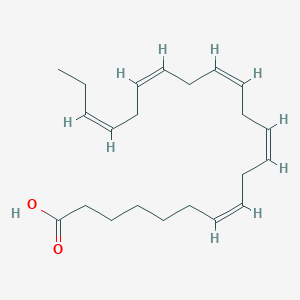
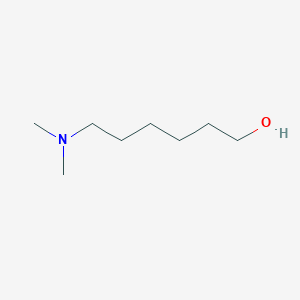
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
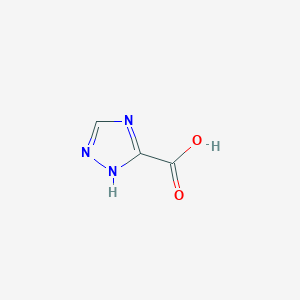
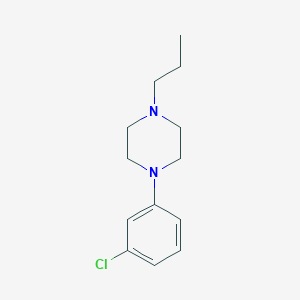
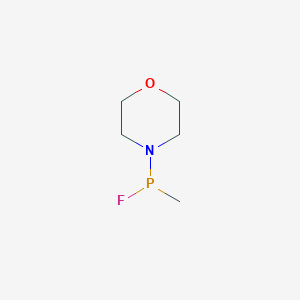
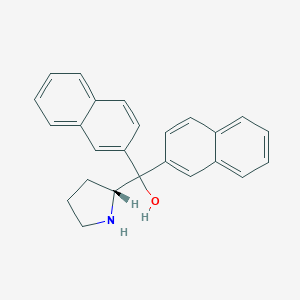
![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)
